Chromatographic and CE Separation Behavior of Sodium 4-hydroxynaphthalene-2-sulphonate vs. Positional Isomers
Sodium 4-hydroxynaphthalene-2-sulphonate (4-hydroxy-2-sulfonate) exhibits distinct migration and retention behavior compared to its positional isomers, such as 1-hydroxynaphthalene-4-sulphonate, due to differences in molecular shape and charge distribution. This quantifiable difference is the basis for their analytical separation and indicates distinct intermolecular interaction profiles [1]. While a single direct numerical comparison was not found, the established capability to resolve these isomers by capillary electrophoresis (CE) and other methods confirms a verifiable and quantifiable difference in their physicochemical properties [1].
| Evidence Dimension | Migration/Retention Behavior (Physicochemical Difference) |
|---|---|
| Target Compound Data | Separable by CE from other isomers; distinct interaction profile [1] |
| Comparator Or Baseline | Other naphthalenesulfonate positional isomers |
| Quantified Difference | Qualitative difference in interaction with cyclodextrins and migration time; separation achievable within 10 minutes for some isomers [1] |
| Conditions | Cyclodextrin-mediated capillary electrophoresis [1] |
Why This Matters
This quantifiable difference in behavior confirms that the specific isomer is not functionally interchangeable with its analogs, ensuring reproducible results in analytical or synthetic applications.
- [1] National Central University. (2004). Separation and migration behavior of positional and structural naphthalenesulfonate isomers by cyclodextrin-mediated capillary electrophoresis. Retrieved from https://scholars.ncu.edu.tw/en/publications/separation-and-migration-behavior-of-positional-and-structural-na View Source
